molecular formula C21H16O4 B5782944 Ethyl 5-hydroxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate

Ethyl 5-hydroxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate

Cat. No.: B5782944
M. Wt: 332.3 g/mol
InChI Key: USIRPNREJAXXAJ-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-phenylbenzogbenzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-phenylbenzogbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene. This step often requires the use of a catalyst, such as palladium or copper, under specific reaction conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of ethyl 5-hydroxy-2-phenylbenzogbenzofuran-3-carboxylate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-phenylbenzogbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to form an alcohol, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), or sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, halogen, or sulfonyl derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-2-phenylbenzogbenzofuran-3-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-phenylbenzogbenzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage to cells. In medicinal applications, it may inhibit specific enzymes or modulate signaling pathways to achieve therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-phenylbenzogbenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

  • Ethyl 5-hydroxy-2-methylbenzogbenzofuran-3-carboxylate : Similar structure but with a methyl group instead of a phenyl group, which may result in different chemical and biological properties.
  • Ethyl 5-hydroxy-2-phenylbenzogbenzofuran-3-carboxamide : Similar structure but with a carboxamide group instead of an ester group, which may affect its reactivity and solubility.
  • Ethyl 5-hydroxy-2-phenylbenzogbenzofuran-3-sulfonate : Similar structure but with a sulfonate group instead of a carboxylate group, which may influence its chemical stability and biological activity.

The uniqueness of ethyl 5-hydroxy-2-phenylbenzog

Properties

IUPAC Name

ethyl 5-hydroxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-2-24-21(23)18-16-12-17(22)14-10-6-7-11-15(14)20(16)25-19(18)13-8-4-3-5-9-13/h3-12,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIRPNREJAXXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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